molecular formula C16H14N2O B7590830 4-cyano-N-(2,6-dimethylphenyl)benzamide

4-cyano-N-(2,6-dimethylphenyl)benzamide

Cat. No.: B7590830
M. Wt: 250.29 g/mol
InChI Key: WCYGFKGXRWTJHQ-UHFFFAOYSA-N
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Description

4-Cyano-N-(2,6-dimethylphenyl)benzamide is a benzamide derivative characterized by a cyano (-CN) substituent at the para position of the benzoyl ring and a 2,6-dimethylphenyl group on the amide nitrogen. The cyano group’s electron-withdrawing nature likely influences its electronic profile, solubility, and metabolic stability compared to other derivatives .

Properties

IUPAC Name

4-cyano-N-(2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-4-3-5-12(2)15(11)18-16(19)14-8-6-13(10-17)7-9-14/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYGFKGXRWTJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2,6-dimethylphenyl)benzamide typically involves the reaction of 2,6-dimethylaniline with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 4-cyano-N-(2,6-dimethylphenyl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 4-cyano-N-(2,6-dimethylphenyl)benzoic acid.

    Reduction: 4-amino-N-(2,6-dimethylphenyl)benzamide.

    Substitution: 4-nitro-N-(2,6-dimethylphenyl)benzamide, 4-chloro-N-(2,6-dimethylphenyl)benzamide.

Scientific Research Applications

4-cyano-N-(2,6-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the benzamide core can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Modifications

The biological and physicochemical properties of benzamide derivatives are highly substituent-dependent. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituent at 4-Position Key Structural Features Biological Activity/Application
4-Cyano-N-(2,6-dimethylphenyl)benzamide Cyano (-CN) Electron-withdrawing group, polar Potential CNS applications (inferred)
Ameltolide (LY201116) Amino (-NH₂) Electron-donating group, metabolically labile Potent anticonvulsant
4-Nitro-N-(2,6-dimethylphenyl)benzamide Nitro (-NO₂) Strong electron-withdrawing group 2× potency of phenytoin (MES test)
Lecozotan Hydrochloride Cyano (-CN) + piperazinyl Extended aromatic system with basic moieties Alzheimer’s therapy (5-HT1A antagonist)
4-tert-Butyl-N-(2,6-dimethylphenyl)carbamothioylbenzamide tert-Butyl + thiourea Bulky substituent, sulfur atom Structural studies (crystallography)

Pharmacological Activity

  • Ameltolide (4-Amino Derivative): The most potent anticonvulsant in its class, with efficacy attributed to rapid absorption (peak plasma at 0.75 hr) and metabolism to active metabolites like 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) .
  • 4-Nitro Analogue : Exhibits 2× potency over phenytoin in maximal electroshock (MES) tests, suggesting nitro groups enhance seizure protection .

Metabolism and Pharmacokinetics

  • Ameltolide : Undergoes N-acetylation and hydroxylation, producing metabolites that account for 92% of plasma radioactivity within 2 hr. Its short half-life (9.4 min) necessitates prodrug strategies for sustained activity .
  • 4-Cyano Derivative: The cyano group’s metabolic stability (resistance to acetylation) may prolong half-life compared to amino or nitro analogues, though empirical data is needed.

Physicochemical Properties

  • Crystallography: The thiourea derivative (4-tert-butyl-N-(2,6-dimethylphenyl)carbamothioylbenzamide) crystallizes in a monoclinic system (space group P2₁/c), with unit cell dimensions a = 19.5893 Å, b = 8.8118 Å, c = 23.5034 Å. This contrasts with the likely polar crystal packing of the cyano variant due to its -CN group .

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